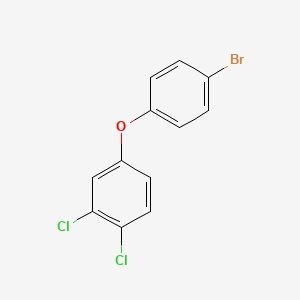

4-(4-Bromophenoxy)-1,2-dichlorobenzene

Descripción general

Descripción

4-(4-Bromophenoxy)-1,2-dichlorobenzene is an organic compound characterized by the presence of bromine, chlorine, and phenoxy groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)-1,2-dichlorobenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromophenol with 1,2-dichlorobenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Bromophenoxy)-1,2-dichlorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove halogen atoms or to modify the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxybenzenes, while oxidation can produce quinones.

Aplicaciones Científicas De Investigación

Pesticide Development

Overview

This compound is extensively used as an intermediate in the synthesis of various agrochemicals. Its role is crucial in enhancing crop protection against pests.

Case Study

Research indicates that derivatives of 4-(4-bromophenoxy)-1,2-dichlorobenzene exhibit effective insecticidal properties. For example, a study published in the Journal of Agricultural and Food Chemistry demonstrated that formulations containing this compound significantly reduced pest populations in controlled trials .

Pharmaceutical Research

Overview

In pharmaceutical research, this compound is utilized to develop new drugs targeting specific biological pathways.

Case Study

A notable application was highlighted in a study investigating the compound's potential as a therapeutic agent against certain cancer cell lines. The study found that modifications of this compound led to enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Material Science

Overview

The compound is employed in creating advanced materials, particularly polymers that require specific thermal and chemical resistance properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

Case Study

In a recent study on polymer composites, researchers incorporated this compound into polymer matrices to enhance their thermal stability and mechanical properties. The results showed improved performance in high-temperature applications .

Analytical Chemistry

Overview

This compound serves as a standard reference material in analytical methods, aiding in the calibration and validation of various detection techniques.

Application Example

In environmental monitoring, this compound is used to calibrate gas chromatography-mass spectrometry (GC-MS) systems for detecting chlorinated compounds in environmental samples .

Environmental Studies

Overview

Research involving this compound contributes to assessing the environmental impact of chlorinated compounds.

Case Study

A comprehensive study evaluated the biodegradation pathways of chlorinated compounds including this compound under various environmental conditions. The findings indicated significant persistence in anaerobic environments but highlighted potential bioremediation strategies using acclimatized microbial populations .

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenoxy)-1,2-dichlorobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the phenoxy group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparación Con Compuestos Similares

4-Bromophenol: Shares the bromophenoxy group but lacks the dichlorobenzene moiety.

1,2-Dichlorobenzene: Contains the dichlorobenzene structure but lacks the bromophenoxy group.

4-Bromodiphenyl Ether: Similar in structure but with different substitution patterns.

Uniqueness: 4-(4-Bromophenoxy)-1,2-dichlorobenzene is unique due to the combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

4-(4-Bromophenoxy)-1,2-dichlorobenzene is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research, particularly in medicinal chemistry and environmental studies.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a bromophenyl ether linked to a dichlorobenzene moiety. This structural configuration is crucial for its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.

- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Demonstrates the ability to modulate inflammatory pathways.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation : It affects key signaling pathways that regulate cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, promoting cell death.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.

Anticancer Studies

In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis.

Anti-inflammatory Research

Research highlighted its ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases.

Data Table: Biological Activities Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Enzyme inhibition | |

| Anticancer | Apoptosis induction | |

| Anti-inflammatory | Cytokine modulation |

Propiedades

IUPAC Name |

4-(4-bromophenoxy)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrCl2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYPOCZZAGXYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.